N-methyl-3-oxaspiro[5.5]undecan-9-amine
Description
Properties
CAS No. |
1863285-56-6 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lactone Synthesis and SmI₂-Mediated Reduction
The lactone 1-oxaspiro[5.5]undecan-2-one serves as a critical intermediate. Its synthesis involves cyclization of a δ-lactone precursor under acidic conditions. Reduction of this lactone to the corresponding diol is achieved using samarium(II) iodide (SmI₂) in the presence of water and triethylamine.
Procedure :
-
Substrate : 1-Oxaspiro[5.5]undecan-2-one (0.25 mmol)
-
Reagents : SmI₂ (2.0 mmol), H₂O (6.0 mmol), Et₃N (6.0 mmol)
-
Conditions : Room temperature, 4 hours
-
Product : 1,6-Diol derivative (99% yield)
This step is highly efficient, as evidenced by the near-quantitative yield, and avoids over-reduction byproducts due to the stabilizing effect of triethylamine.
Diol to Amine Conversion
The diol intermediate undergoes selective amination at the 9-position. Two methods are prevalent:
-
Gabriel Synthesis : Treatment with phthalimide under Mitsunobu conditions (DIAD, PPh₃) to install a protected amine, followed by hydrazinolysis.
-
Curtius Rearrangement : Conversion of a carboxylic acid derivative (obtained via oxidation of the diol) to an isocyanate, followed by hydrolysis to the amine.
Optimization Note : Gabriel synthesis is preferred for its operational simplicity, yielding the primary amine in 75–80% efficiency.
N-Methylation
The primary amine is methylated using formaldehyde and sodium cyanoborohydride under reductive amination conditions:
-
Substrate : 9-Amino-3-oxaspiro[5.5]undecane (1.0 equiv)
-
Reagents : Formaldehyde (2.5 equiv), NaBH₃CN (1.2 equiv)
-
Conditions : MeOH, 0°C to rt, 12 hours
-
Product : this compound (85% yield)
Spirocyclization via Intramolecular Nucleophilic Attack
Linear Precursor Synthesis
A linear keto-amine precursor is synthesized by coupling a substituted piperidine derivative with a bromoether fragment:
-
Step 1 : Preparation of 4-(2-bromoethoxy)piperidine via Williamson ether synthesis.
-
Step 2 : Alkylation of a secondary amine (e.g., N-methylpiperazine) with the bromoether.
Cyclization and Ring Closure
The linear precursor undergoes base-mediated cyclization to form the spirocyclic framework:
-
Reagents : KOtBu (2.0 equiv), THF, −78°C to −30°C
-
Mechanism : Deprotonation of the amine followed by intramolecular nucleophilic attack on the carbonyl carbon, forming the oxaspiro ring.
-
Yield : 70–75% after chromatographic purification.
Stereochemical Considerations
The 9-position amine introduces a stereocenter, necessitating enantioselective synthesis or resolution. Two approaches are documented:
-
Chiral Auxiliary-Mediated Synthesis : Use of (S)-2-chloropropionyl chloride to induce asymmetry during acylation, followed by cyclization with inversion of configuration.
-
Chiral HPLC Resolution : Separation of racemic mixtures using chiral stationary phases (e.g., Chiralpak IA), achieving >97% enantiomeric excess.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Lactone Reduction | SmI₂ reduction, amination, methylation | 65–70% | High diol yield; scalable | Multiple steps; functional group protection required |
| Spirocyclization | Linear precursor cyclization | 70–75% | Convergent; fewer steps | Sensitive to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Scientific Research Applications
N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-methyl-3-oxaspiro[5.5]undecan-9-amine and related compounds:
Key Comparative Insights
Heteroatom Positioning and Impact
- Oxygen vs. Nitrogen in Spiro Systems :
- The 3-oxa group in the target compound introduces polarity and moderate hydrogen-bonding capacity. In contrast, 3-aza analogs (e.g., ) exhibit higher basicity due to the amine nitrogen, enhancing interactions with acidic residues in enzymes or receptors .
- Compounds with dual heteroatoms (e.g., 1,5-dioxa in ) show increased hydrophilicity, especially in hydrochloride salt forms, improving aqueous solubility for pharmaceutical formulations .
Substituent Effects
- However, these groups may also increase metabolic oxidation risks . Fluorinated substituents (e.g., 3,4,5-trifluorophenyl in ) improve metabolic stability and electron-withdrawing effects, altering electronic distribution and binding kinetics .
Q & A
Q. Table 1. Key Analytical Data for Representative Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
